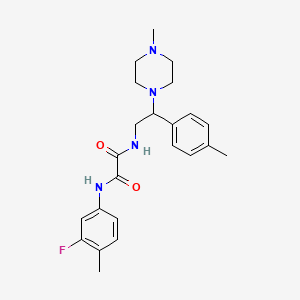![molecular formula C14H11F3N4OS B2780390 3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034327-36-9](/img/structure/B2780390.png)
3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide” is a heterocyclic compound . It is part of the triazole class of compounds, which are known for their diverse pharmacological activities . Triazoles are nitrogenous heterocyclic moieties that are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature . For instance, a method for synthesizing 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . Another method involves the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine .Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The structure of the compound “3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide” would include a triazole ring fused with a pyridin ring, with a trifluoromethyl group attached to the triazole ring .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides to afford N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The triazole and thiophene moieties present in the compound are known for their pharmacological activities. Triazoles, in particular, have been used in drugs targeting a variety of diseases due to their ability to bind with enzymes and receptors . The trifluoromethyl group can significantly improve the physicochemical properties of pharmaceuticals . This compound could be a precursor in the synthesis of drugs with potential applications in treating conditions such as diabetes, HIV, and epilepsy.
Antimicrobial Agents
Compounds with triazole cores have demonstrated extensive applications as antimicrobial agents. They are effective against a range of Gram-positive and Gram-negative bacteria, which is crucial in the era of increasing antibiotic resistance . The compound could be studied for its potential as a novel antibacterial or antifungal agent.
Agrochemicals
The structural components of the compound suggest potential use in the development of agrochemicals. Triazole derivatives have been applied in the synthesis of fungicides and herbicides, providing protection for crops against various pathogens and pests .
Functional Materials
The unique properties of the trifluoromethyl group and the stability of the triazole ring make this compound a candidate for the development of functional materials. These could include novel polymers or coatings with enhanced durability and chemical resistance .
Ligand Chemistry
Triazole compounds are known to serve as ligands in coordination chemistry. They can form complexes with metals, which can be utilized in catalysis or material science research . The compound could be explored for its ability to act as a ligand in creating new metal-organic frameworks (MOFs).
Toxicity Risk Assessment
Given the broad-spectrum pharmaceutical activity of triazole derivatives, there is a need for toxicity risk assessment. The compound could be used in studies to evaluate the safety profile of new drugs containing triazole cores, which is a critical step in drug development .
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit anti-cancer properties , suggesting potential targets could be proteins or enzymes involved in cell proliferation and apoptosis.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes such as cell proliferation and apoptosis.
Pharmacokinetics
The trifluoromethyl group often used in such compounds is known to significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the compound may have favorable ADME properties, potentially leading to good bioavailability.
Result of Action
Similar compounds have been found to exhibit anti-cancer properties, with promising results against human colon cancer cell lines . This suggests that the compound may have similar effects, potentially leading to inhibition of cell proliferation and induction of apoptosis in certain cancer cells.
Orientations Futures
Triazole compounds have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . Given their broad-spectrum pharmaceutical activity, there is potential for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Propriétés
IUPAC Name |
3-methyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS/c1-8-3-5-23-12(8)13(22)18-7-11-20-19-10-6-9(14(15,16)17)2-4-21(10)11/h2-6H,7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHWCKLQVXSWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

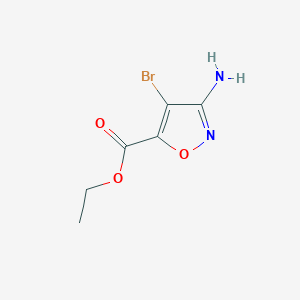
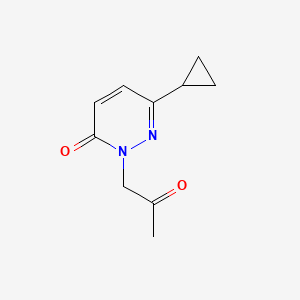

![methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2780311.png)
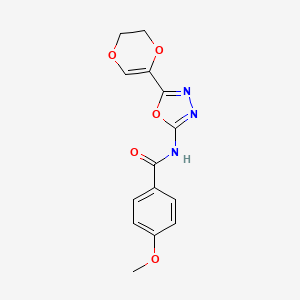
![Spiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide](/img/structure/B2780315.png)

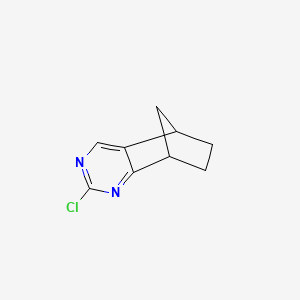

![3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2780323.png)

![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2780325.png)
![1-[6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B2780328.png)
